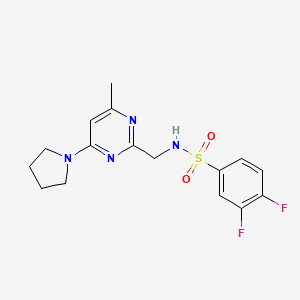

![molecular formula C8H13Cl2NO2 B2870171 2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride CAS No. 2375270-82-7](/img/structure/B2870171.png)

2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

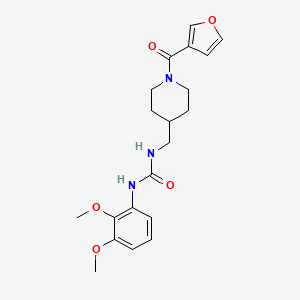

Diversity-Oriented Synthesis of Azaspirocycles

Researchers have developed methods for the rapid synthesis of azaspirocycles, including structures similar to 2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid; hydrochloride. These methods involve multicomponent condensation and novel building blocks conversion into heterocyclic azaspiro compounds. The functionalized pyrrolidines, piperidines, and azepines derived from these processes are of considerable interest for chemistry-driven drug discovery due to their potential biological activities (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Dipeptide Synthons

In another study, the synthesis of novel dipeptide synthons, which are crucial for peptide synthesis, was demonstrated. This involves the synthesis of compounds with structures akin to 2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid; hydrochloride, showcasing their utility in the synthesis of complex peptides, including antibiotics (Suter, Stoykova, Linden, & Heimgartner, 2000).

Azaspirocyclic Core Structure Synthesis

The efficient synthesis of azaspirocyclic core structures, such as the 6-azaspiro[4.5]decane ring system, has been developed using intramolecular ene reactions. This strategy is pivotal for the construction of core structures in natural products, which have significant implications for drug development and synthetic biology (Matsumura, Aoyagi, & Kibayashi, 2003).

Cycloaddition Reactions and Corrosion Inhibition

Research into the cycloaddition reactions of certain spirocyclic compounds and their application in corrosion inhibition has demonstrated the utility of these compounds in creating environmentally friendly corrosion inhibitors. This highlights the potential of azaspirocycles in applied chemistry and materials science (Chafiq et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

2-chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2.ClH/c9-8(6(11)12)5-7(8)1-3-10-4-2-7;/h10H,1-5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGANIMBWFVVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC2(C(=O)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide](/img/structure/B2870091.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2870097.png)

![N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2870099.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2870103.png)